molecular formula C5H2BrF2N B1343820 4-Bromo-2,6-difluoropyridine CAS No. 903513-58-6

4-Bromo-2,6-difluoropyridine

Cat. No. B1343820
M. Wt: 193.98 g/mol
InChI Key: MJRNQISNYVXBKN-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoropyridine is a halogenated pyridine derivative . It is used in various fields of research and industry. The molecular formula of 4-Bromo-2,6-difluoropyridine is C5H2BrF2N .


Synthesis Analysis

The synthesis of 4-Bromo-2,6-difluoropyridine involves the interaction of 2,3,6-trichloropyridine with KF in sulfolane . Another method involves the synthesis from symmetric trifluoropyridine . Both fluorine atoms allow for easy selective stepwise substitution, and the bromine atom provides easy access to additional functionalities through both Suzuki and Sonogashira Pd (0) cross-coupling reactions .


Molecular Structure Analysis

The molecular weight of 4-Bromo-2,6-difluoropyridine is 193.977 Da . The InChI key of the compound is MJRNQISNYVXBKN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Fluoropyridines, such as 4-Bromo-2,6-difluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .


Physical And Chemical Properties Analysis

4-Bromo-2,6-difluoropyridine has a density of 1.8±0.1 g/cm3 . It has a boiling point of 197.7±35.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

  • Scientific Field: Organic Chemistry
    • Application : 4-Bromo-2,6-difluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are of interest due to their potential as imaging agents for various biological applications .
    • Method of Application : The specific methods of synthesis for 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 4-Bromo-2,6-difluoropyridine is synthesized from symmetric trifluoropyridine .
    • Results or Outcomes : The synthesis of fluorinated pyridines results in compounds with interesting and unusual physical, chemical, and biological properties . These compounds have potential as imaging agents for various biological applications .

Safety And Hazards

4-Bromo-2,6-difluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to use personal protective equipment, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this chemical . It should be stored in a refrigerator .

Future Directions

Fluoropyridines, including 4-Bromo-2,6-difluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The interest toward the development of fluorinated chemicals has been steadily increasing .

properties

IUPAC Name

4-bromo-2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRNQISNYVXBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621520
Record name 4-Bromo-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluoropyridine

CAS RN

903513-58-6
Record name 4-Bromo-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The second step in the synthetic procedure used in synthesizing the 2,6-difluoropyridin-4-ylboronic acid involves bromination of 2,6-difluoro-4-hydrazinopyridine by elemental bromine to produce 4-bromo-2,6-difluoropyridine. This reaction can be depicted as follows:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
L Galán-Fernández, P Martínez-Martín… - Molecules (Basel …, 2022 - europepmc.org
A three-step synthetic route giving access to nonsymmetrical bisazolyl 2, 4, 6-trisubstituted pyridines with different substituents on the pyrazole, indazole, and pyridine heterocycles is …
Number of citations: 0 europepmc.org
A Gamonal Ruiz-Crespo, L Galán-Fernández… - Molecules, 2022 - mdpi.com
A three-step synthetic route giving access to nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines with different substituents on the pyrazole, indazole, and pyridine heterocycles is …
Number of citations: 1 www.mdpi.com
MA Halcrow - New Journal of Chemistry, 2014 - pubs.rsc.org
Developments in the chemistry of 2,6-di(pyrazol-1-yl)pyridine (1-bpp) and 2,6-di(pyrazol-3-yl)pyridine (3-bpp), their derivatives and their complexes are surveyed, with emphasis on the …
Number of citations: 102 pubs.rsc.org
A Gamonal, E Brunet, O Juanes… - … of Photochemistry and …, 2017 - Elsevier
A synthetic approach based on microwave-assisted Pd cross-coupling reactions is developed to obtain two series of push-pull donor-π-conjugated nonadentate coordinating ligands …
Number of citations: 7 www.sciencedirect.com
DJ Strohecker, VM Lynch, BJ Holliday… - Dalton Transactions, 2017 - pubs.rsc.org
Four new disubstituted and monosubstituted nitro- and amino- bis(pyrazol-1-yl)pyridine (bppy) ligands, substituted at the pyrazole 4-position (1, 2, 5, 6) have been synthesized, along …
Number of citations: 9 pubs.rsc.org
VLM Silva, AMS Silva - Molecules, 2023 - mdpi.com
Pyrazole and its derivatives are considered privileged N-heterocycles with immense therapeutic potential. In current medicinal chemistry, the incorporation of a pyrazole nucleus is a …
Number of citations: 5 www.mdpi.com
V Nenajdenko - 2014 - Springer
Organofluorine chemistry is almost as old as organic chemistry. First organofluorine compound synthesized ever was a very simple compound. In 1835, Dumas prepared fluoromethane …
Number of citations: 5 link.springer.com
T Siu, J Brubaker, P Fuller, L Torres… - Journal of Medicinal …, 2017 - ACS Publications
The discovery of a potent selective low dose Janus kinase 1 (JAK1) inhibitor suitable for clinical evaluation is described. As part of an overall goal to minimize dose, we pursued a …
Number of citations: 15 pubs.acs.org
EA Valencia Grajales - 2020 - repositori.uji.es
The concept of molecular tweezer became popular due to their application in host-guest chemistry in the early 90s by Whitlock and co-workers. [1] A molecular tweezer may be defined …
Number of citations: 0 repositori.uji.es
M Starck, P Kadjane, E Bois… - … A European Journal, 2011 - Wiley Online Library
A synthetic approach is developed to obtain families of luminescent lanthanide complexes and markers from a generic family of precursors built from nonadentate coordination sites. …

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